Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique cyclobutene-1,2-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of 3-chlorobenzylamine with squaric acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as methanol or dichloromethane, often at elevated temperatures to facilitate the formation of the cyclobutene-1,2-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclobutene-1,2-dione core plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione
- 3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione
- 3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione
Uniqueness
Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H16Cl2N2O2 |
---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
3,4-bis[(3-chlorophenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-1-3-11(7-13)9-21-15-16(18(24)17(15)23)22-10-12-4-2-6-14(20)8-12/h1-8,15-16,21-22H,9-10H2 |
InChI-Schlüssel |
AMGUTCNGUFCFQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CNC2C(C(=O)C2=O)NCC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.